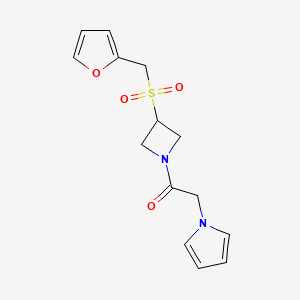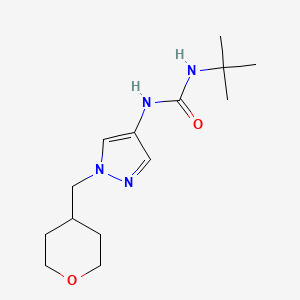![molecular formula C11H12Cl2N2O2S2 B2670752 2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole CAS No. 868218-35-3](/img/structure/B2670752.png)
2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the sulfanyl group, and the 3,4-dichlorophenyl and methylsulfonyl substituents would all contribute to the overall structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The imidazole ring, for example, is a common motif in many biologically active compounds and is known to participate in various chemical reactions. The sulfanyl group and the 3,4-dichlorophenyl and methylsulfonyl substituents would also likely influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged or polar atoms would all contribute to its properties.Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Structural Analysis : Research on similar compounds includes studies on the synthesis and structural characterization of various heterocyclic compounds and their derivatives. For example, the synthesis of 2-(2-arylethyl)imidazoles through condensation processes highlights the methodologies for producing imidazole derivatives with potential biological activities (Shafiee et al., 1998). Similarly, structural and spectroscopic studies on benzimidazole derivatives shed light on their molecular configurations and potential interactions (Hasan Saral et al., 2017).
Applications in Material Science and Catalysis
- Material Science and Catalysis : The development of novel catalysts, such as magnetic nanocatalysts for the green synthesis of heterocyclic compounds, demonstrates the application of sulfonated imidazoles in facilitating chemical reactions under environmentally friendly conditions (Ghasemzadeh & Akhlaghinia, 2017).
Biological and Pharmaceutical Research
- Antimicrobial and Antiviral Activities : Investigations into the antimicrobial and antiviral potential of sulfonamide derivatives, including those with imidazole and thiadiazole frameworks, indicate the significance of these compounds in developing new therapeutic agents. For instance, the synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides reveal their potential anti-tobacco mosaic virus activity (Zhuo Chen et al., 2010).
Green Chemistry Approaches
- Green Chemistry : The application of Brønsted acidic ionic liquids as catalysts for the solvent-free synthesis of tetrasubstituted imidazoles showcases the integration of green chemistry principles in the synthesis of heterocyclic compounds, emphasizing the reduction of hazardous solvents and waste (Davoodnia et al., 2010).
Orientations Futures
The study of new compounds like “2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole” could lead to the discovery of new reactions, new synthetic methods, or new biological activities. Future research could also focus on exploring the properties of this compound and its potential applications .
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2S2/c1-19(16,17)15-5-4-14-11(15)18-7-8-2-3-9(12)10(13)6-8/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOYFSVIHLSOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2670670.png)
![6-(2-fluorophenyl)-2H-indeno[1',2':4,5]pyrimido[2,1-b][1,3]thiazine-4,7(3H,6H)-dione](/img/structure/B2670671.png)
![3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid](/img/structure/B2670672.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2670677.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2670678.png)


![N-benzyl-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2670682.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2670685.png)

![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2670688.png)
